Cas no 3483-17-8 (3-(3-methylphenyl)-1,2,3-oxadiazol-3-ium-5-olate)
3483-17-8 structure
Product Name:3-(3-methylphenyl)-1,2,3-oxadiazol-3-ium-5-olate
CAS-nummer:3483-17-8
MF:C9H8N2O2
MW:176.172021865845
CID:1466202
PubChem ID:198874
Update Time:2025-04-20
3-(3-methylphenyl)-1,2,3-oxadiazol-3-ium-5-olate Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-(3-methylphenyl)-1,2,3-oxadiazol-3-ium-5-olate
- 3-(3-methylphenyl)oxadiazol-3-ium-5-olate
- SCHEMBL10903375
- 1,2,3-Oxadiazolium, 5-hydroxy-3-(3-methylphenyl)-, inner salt (9CI)
- 3-(3-Methylphenyl)sydnone
- 3483-17-8
- 3-(m-Tolyl)sydnone
- BRN 3672153
- DTXSID80188370
- 1,2,3-Oxadiazolium, 5-hydroxy-3-(3-methylphenyl)-, inner salt
- N-(m-Tolyl)-sydnon
- Sydnone, 3-(3-methylphenyl)-
- Sydnone, 3-m-tolyl-
- N-(m-Tolyl)-sydnon [German]
-
- Inchi: 1S/C9H8N2O2/c1-7-3-2-4-8(5-7)11-6-9(12)13-10-11/h2-6H,1H3
- InChI-sleutel: ILLZWHORGXIGRG-UHFFFAOYSA-N
- LACHT: O1C(=C[N+](C2=CC=CC(C)=C2)=N1)[O-]
Berekende eigenschappen
- Exacte massa: 176.05864
- Monoisotopische massa: 176.058577502g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 1
- Complexiteit: 177
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.2
- Topologisch pooloppervlak: 53Ų
Experimentele eigenschappen
- PSA: 52.97
3-(3-methylphenyl)-1,2,3-oxadiazol-3-ium-5-olate Gerelateerde literatuur
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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